molecular formula C8H16N2O2S B14498877 N-[(2-Sulfanylethyl)carbamoyl]pentanamide CAS No. 64847-72-9

N-[(2-Sulfanylethyl)carbamoyl]pentanamide

Katalognummer: B14498877
CAS-Nummer: 64847-72-9
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: VPQTYYYKUUTVMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Sulfanylethyl)carbamoyl]pentanamide is an organic compound that belongs to the class of amides It features a pentanamide backbone with a sulfanylethylcarbamoyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Sulfanylethyl)carbamoyl]pentanamide typically involves the reaction of pentanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-Sulfanylethyl)carbamoyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Substituted amides.

Wissenschaftliche Forschungsanwendungen

N-[(2-Sulfanylethyl)carbamoyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]pentanamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2-Sulfanylethyl)carbamoyl]pentanamide is unique due to its specific structural features, such as the pentanamide backbone and the presence of both a thiol and an amide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

64847-72-9

Molekularformel

C8H16N2O2S

Molekulargewicht

204.29 g/mol

IUPAC-Name

N-(2-sulfanylethylcarbamoyl)pentanamide

InChI

InChI=1S/C8H16N2O2S/c1-2-3-4-7(11)10-8(12)9-5-6-13/h13H,2-6H2,1H3,(H2,9,10,11,12)

InChI-Schlüssel

VPQTYYYKUUTVMW-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC(=O)NCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.